Mercury(II) perchlorate trihydrate
Description
Significance in Inorganic and Organic Synthesis Methodologies
In inorganic chemistry, this compound serves as a precursor for the synthesis of other mercury-containing compounds. cymitquimica.comchemimpex.com
Role as a Potent Oxidizing Agent in Chemical Transformations
Mercury(II) perchlorate (B79767) trihydrate is a strong oxidizing agent, a property that is central to many of its applications. chemimpex.com This characteristic is crucial for chemical transformations that necessitate a powerful oxidant to proceed efficiently. chemimpex.com Its high standard reduction potential of +1.23 V ensures rapid and stoichiometric reactions with various reducing species. vulcanchem.com The oxidizing power of the perchlorate anion, combined with the Lewis acidity of the mercury(II) ion, makes it a versatile reagent for a variety of oxidative processes.
Overview of Diverse Research Applications in Analytical Chemistry and Materials Science
The applications of mercury(II) perchlorate trihydrate extend into analytical chemistry and materials science. In analytical chemistry, it is employed as a titrimetric reagent for the quantification of reducing agents like sulfites and thiols. vulcanchem.com It is also used in techniques for detecting and quantifying other substances due to its strong oxidizing capabilities. chemimpex.com For instance, it has been utilized in the determination of trace amounts of mercury(II) in perchloric acid solutions through differential pulse stripping voltammetry. researchgate.net
In materials science, this compound is involved in the development of advanced materials, including specialized coatings and polymers that require high stability and resistance to environmental degradation. chemimpex.com Its ability to facilitate reactions requiring strong oxidizers makes it a valuable component in the creation of new materials with specific properties. chemimpex.com
Properties
IUPAC Name |
mercury(2+);diperchlorate;trihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Hg.3H2O/c2*2-1(3,4)5;;;;/h2*(H,2,3,4,5);;3*1H2/q;;+2;;;/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJWPGPUWHLJIJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H6HgO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60703621 | |
| Record name | Mercury perchlorate--water (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73491-34-6 | |
| Record name | Mercury perchlorate--water (1/2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60703621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mercury(II) perchlorate trihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes to Mercury(II) Perchlorate (B79767) Trihydrate
There are two primary methods for the laboratory preparation of Mercury(II) perchlorate trihydrate. These routes involve the reaction of a mercury(II) salt with perchloric acid.
One established method for synthesizing this compound involves the direct reaction of Mercury(II) oxide (HgO) with aqueous perchloric acid (HClO₄). chemicalbook.com The synthesis is typically performed by heating a mixture of Mercury(II) oxide and a 60% aqueous solution of perchloric acid. chemicalbook.com The reaction proceeds efficiently at a temperature range of 40-60 °C and is generally complete within 1 to 5 minutes. chemicalbook.com This method provides an in-situ generation of the desired hydrated salt.
An alternative synthetic route is the metathesis reaction between Mercury(II) acetate (B1210297) (Hg(CH₃COO)₂) and perchloric acid. chemicalbook.com This reaction is carried out at room temperature by mixing the precursors in a suitable solvent, such as dimethoxyethane (DME) or tetrahydrofuran (B95107) (THF). chemicalbook.com This method avoids the need for heating that is required in the mercury(II) oxide route.
Interactive Table 1: Synthesis of this compound
| Method | Precursor 1 | Precursor 2 | Reaction Conditions | Solvent | Reference |
| Acid-Base Reaction | Mercury(II) Oxide | 60% aq. Perchloric Acid | 40-60 °C, 1-5 min | Water | chemicalbook.com |
| Metathesis Reaction | Mercury(II) Acetate | Perchloric Acid | Room Temperature | DME or THF | chemicalbook.com |
Utilization as a Precursor in the Synthesis of Other Mercury Compounds
Mercury(II) perchlorate is a versatile reagent and catalyst in organic synthesis, facilitating the creation of various other compounds. chemimpex.comresearchgate.net It is particularly effective in reactions requiring a strong oxidizing agent or a source of the mercuric ion. chemimpex.com
Research has demonstrated its utility in the high-yield conversion of alkyl halides into other functional groups. researchgate.net By reacting alkyl halides with aqueous mercury(II) perchlorate, chemists can efficiently produce the corresponding alcohols. researchgate.net The compound also promotes the formation of dialkyl ethers through the nucleophilic substitution of alkyl bromides with alcohols. chemicalbook.com
Interactive Table 2: Applications of Mercury(II) Perchlorate as a Reagent/Catalyst
| Reaction Type | Substrate(s) | Product(s) | Reference |
| Functional Group Conversion | Alkyl Halides | Alcohols | researchgate.net |
| Ether Synthesis | Alkyl Bromides, Alcohols | Dialkyl Ethers | chemicalbook.com |
| Allylation | Isatins, Allyltrimethylsilane (B147118) | Allylated Isatin (B1672199) Derivatives | researchgate.net |
| Intramolecular Hydroalkoxylation | δ-Hydroxy Allenes | Fused Tetrahydropyrans | researchgate.net |
| Mercuration | Tetrazolium Salts | Mercurated Tetrazolium Salts | researchgate.net |
Coordination Chemistry Investigations of Mercury Ii Perchlorate Trihydrate
Complexation Studies with Various Ligands
The coordination chemistry of mercury(II) is characterized by its interactions with a wide array of ligands, leading to the formation of complexes with varying structures and properties.
Macrocyclic Ligands and their Complexes with Mercury(II)
The complexation of mercury(II) with macrocyclic ligands, which are large cyclic molecules with multiple donor atoms, has been a subject of significant interest. These ligands can encapsulate metal ions, often leading to highly stable complexes.
A notable example is the complex formed between mercury(II) perchlorate (B79767) and the macrocyclic tetrathiaether, 1,5,9,13-tetrathiacyclohexadecane. rsc.org X-ray crystallography studies have revealed that in this complex, the mercury(II) ion is positioned near the center of the four sulfur donor atoms of the macrocycle. rsc.org The coordination sphere is completed by two perchlorate ions that are unequally bonded. rsc.org
Template synthesis is another route to creating mercury(II) macrocyclic complexes. For instance, complexes with the general formula [HgLX2], where L is a tetraazamacrocyclic ligand and X is an anion like chloride or nitrate (B79036), have been synthesized through the condensation of diamines (like 1,3-diaminopropane (B46017) or 1,4-diaminobutane) and a dione (B5365651) in the presence of a mercury(II) salt. orientjchem.org
Furthermore, sulfur-containing crown ethers, such as the unsaturated hexathia-18-crown-6 (UHT18C6), have been investigated for their ability to extract mercury(II). acs.org These studies show efficient extraction of Hg(II) from acidic solutions, suggesting the formation of stable complexes. acs.orgacs.org The coordination in these systems can involve the encapsulation of the mercury(II) ion within the macrocyclic cavity. acs.org
N,O-Bidentate Picolinate (B1231196) Ions in Mercury(II) Coordination Compounds
The interaction of mercury(II) with N,O-bidentate picolinate ions, derived from picolinic acid, demonstrates the influence of reaction conditions on the final product's structure. Research has shown that different types of coordination compounds can be obtained by varying the solvent. orientjchem.org
When mercury(II) halides react with picolinic acid in an aqueous solution, a one-dimensional (1-D) coordination polymer with the formula {[HgCl(pic)]}n is formed. orientjchem.orgCurrent time information in Bangalore, IN.nih.gov In this polymeric chain, the mercury(II) ions are bridged by picolinate ions that act in both a chelating and bridging manner. orientjchem.orgCurrent time information in Bangalore, IN.nih.gov Each mercury(II) center is four-coordinated, bonded to a bidentate picolinate ion, a carboxylate oxygen atom from an adjacent picolinate ion, and a chloride ion, resulting in a highly distorted tetrahedral geometry. orientjchem.orgCurrent time information in Bangalore, IN.nih.gov
In contrast, when the reaction is carried out in alcoholic solutions such as methanol (B129727) or ethanol (B145695), mononuclear complexes with the formulas [HgCl(pic)(picH)] and [HgBr(pic)(picH)] are isolated. orientjchem.orgnih.gov In these isostructural compounds, the mercury(II) ion is coordinated to a halide ion, a bidentate picolinate ion, and a bidentate picolinic acid molecule, leading to a highly distorted square-pyramidal coordination environment. orientjchem.orgnih.gov
Table 1: Summary of Mercury(II) Picolinate Complexes
| Compound Formula | Solvent | Dimensionality | Mercury(II) Coordination Environment |
|---|---|---|---|
| {[HgCl(pic)]}n | Water | 1-D Polymer | Distorted Tetrahedron |
| [HgCl(pic)(picH)] | Methanol/Ethanol | Mononuclear | Distorted Square-Pyramidal |
| [HgBr(pic)(picH)] | Methanol/Ethanol | Mononuclear | Distorted Square-Pyramidal |
Ammonia (B1221849) and Ammine Complexes of Mercury(II)
Mercury(II) perchlorate readily forms ammine complexes in the presence of ammonia. The study of these complexes in both solution and the solid state has provided insights into their structure and speciation.
In liquid and concentrated aqueous ammonia, the tetraamminemercury(II) ion, [Hg(NH₃)₄]²⁺, exhibits a distorted tetrahedral structure. rsc.org Crystalline tetraamminemercury(II) perchlorate, Hg(NH₃)₄₂, can be prepared by reacting an aqueous solution of mercury(II) perchlorate with aqueous ammonia or by dissolving mercury(II) perchlorate in liquid ammonia. rsc.org In the solid state, the [Hg(NH₃)₄]²⁺ cation also has a distorted tetrahedral geometry with Hg-N bond distances of 2.175(14) Å, 2.255(16) Å, and two at 2.277(9) Å. rsc.org This compound is stable in an ammonia atmosphere but will slowly decompose in air to form diamminemercury(II) perchlorate, {Hg(NH₃)₂₂}n. rsc.org
Table 2: Mercury(II) Ammine Complexes from Mercury(II) Perchlorate
| Complex Name | Formula | Preparation Method |
|---|---|---|
| Tetraamminemercury(II) perchlorate | Hg(NH₃)₄₂ | Reaction of aqueous Hg(ClO₄)₂ with aqueous NH₃ |
| Diamminemercury(II) perchlorate | {Hg(NH₃)₂₂}n | Decomposition of Hg(NH₃)₄₂ in air |
Sulfadimezine Interactions with Mercury(II)
The interaction of mercury(II) perchlorate with the sulfonamide drug sulfadimezine (HL) in a weakly basic aqueous solution leads to the precipitation of a complex with the formula HgL₂. lew.ro Spectroscopic studies, specifically IR spectroscopy, have indicated that the coordination involves the displacement of the proton from the amide group of sulfadimezine by the mercury(II) ion. lew.ro Additionally, coordination to the sulfo group is also implicated in the binding. lew.ro
Thioamide and Sulfonamide Ligands for Mercury(II) Binding
Given mercury's character as a soft Lewis acid, it exhibits a strong affinity for soft Lewis base donor atoms like sulfur. This has led to extensive research into thioamide and sulfonamide ligands for mercury(II) binding.
Thioamide-based ligands have been shown to be effective in complexing mercury(II). For example, a flexible thioimidazole ligand, 1,1'-bis(3-methyl-4-imidazoline-2-thione)methane (Ls), reacts with mercury(II) to form coordination polymers. acs.org In the complex {[Hg(μ₂-Cl)(μ₂-Ls)]}n[ClO₄]n, the structure consists of cationic polymeric chains with a HgCl₂S₂ coordination core, where the perchlorate ions are unbonded and occupy voids in the crystal lattice. acs.org
Thioamide ligands derived from 2,6-diaminopyridine (B39239) have also demonstrated strong binding to Hg(II), with a reported stability constant (log K) of 7.43. researchgate.net Similarly, bis-arylsulfonamide ligands can effectively extract Hg(II) from aqueous solutions. fiu.edu For instance, a disulfonamide ligand has been used to form a complex with a 1:2 Hg(II):ligand stoichiometry. fiu.edu The interaction between mercury(II) and the sulfonamide sulfathiazole (B1682510) has also been studied, suggesting coordination of the metal ion with the nitrogen atom of the thiazole (B1198619) ring. wikipedia.org
Influence of Solvent on Coordination Compound Formation and Dimensionality
The choice of solvent can have a profound impact on the outcome of coordination reactions involving mercury(II), influencing both the composition and the dimensionality of the resulting complexes. Current time information in Bangalore, IN. This principle is clearly illustrated in the synthesis of mercury(II) complexes with picolinic acid. orientjchem.orgnih.gov
As detailed in section 3.1.2, the reaction in an aqueous solution yields a 1-D polymeric structure, {[HgCl(pic)]}n. orientjchem.orgCurrent time information in Bangalore, IN.nih.gov However, switching the solvent to methanol or ethanol leads to the formation of discrete, mononuclear complexes, [HgCl(pic)(picH)] and [HgBr(pic)(picH)]. orientjchem.orgnih.gov This demonstrates that the solvent is not merely a medium for the reaction but plays a crucial role in the self-assembly process, directing the formation of either an extended polymeric network or a simple molecular unit. Current time information in Bangalore, IN.
The ability of solvent molecules to coordinate to the metal center or to participate in hydrogen bonding can stabilize different crystal packing arrangements, thereby dictating the final architecture of the coordination compound. This control over dimensionality through solvent selection is a key strategy in crystal engineering. Current time information in Bangalore, IN.
Ligand Exchange Dynamics in Mercury(II) Perchlorate Systems
The lability of ligands coordinated to the mercury(II) ion is a central feature of its coordination chemistry. In systems containing mercury(II) perchlorate, the perchlorate ion (ClO₄⁻) acts as a weakly coordinating anion. Consequently, in aqueous solutions, the mercury(II) ion is primarily solvated by water molecules, forming the hexaaquamercury(II) complex, [Hg(H₂O)₆]²⁺. acs.org The dynamics of ligand exchange in such systems refer to the rate and mechanism by which these coordinated water molecules are replaced by other ligands present in the solution.
Studies on the exchange dynamics of various ligands with mercury(II) complexes reveal that these reactions are typically very rapid. acs.org Isotope exchange experiments between elemental mercury (Hg(0)) and Hg(II) bound to different ligands demonstrate the facile nature of these processes. The exchange involves a two-electron transfer and a redistribution of mercury isotopes, without a net change in the chemical species present. acs.org
The rate of exchange is significantly influenced by the nature of the ligand and the ligand-to-Hg(II) ratio. For instance, with thiol-containing ligands like 2,3-dimercapto-1-propanesulfonic acid (DMPS), an increase in the ligand-to-Hg(II) ratio can decrease the exchange rate due to the formation of more stable chelated complexes. acs.org In contrast, for ligands like EDTA or chloride, the ratio has little effect on the already rapid exchange rates. acs.org At a low ligand-to-Hg(II) ratio (1:1), the exchange rates for Hg(II) bound to ligands such as glutathione (B108866) (GSH) and cysteine (CYS) were too fast to be measured, occurring in under three minutes. acs.org
The following table summarizes the observed half-life for the isotope exchange between aqueous Hg(0) and Hg(II) complexed with various ligands, illustrating the rapid dynamics characteristic of these systems.
| Ligand | Ligand:Hg(II) Ratio | 202Hg(0)aq (nM) | 201Hg(II)L (nM) | Half-life (t1/2) |
| DMPS | 1:1 | 12.5 | 25 | 0.13 h |
| GSH | 1:1 | 25 | 25 | < 3 min |
| Cl⁻ | 1:1 | 25 | 25 | < 3 min |
| DMPS | 10:1 | 25 | 25 | 0.23 h |
| CYS | 10:1 | 25 | 25 | 0.44 h |
| GSH | 10:1 | 25 | 25 | 1.1 h |
| EDTA | 10:1 | 25 | 25 | < 3 min |
This table is generated based on data from isotope exchange experiments reported in scientific literature. acs.org
Preferential Solvation and Coordination Changes of Mercury(II) Ions in Aqueous Solutions
Preferential solvation describes the phenomenon where, in a mixed solvent system, the ion is selectively solvated by one solvent component over the other. For the mercury(II) ion, this process is dictated by the relative donor strengths of the solvent molecules. The coordination environment of Hg(II) is highly sensitive to the composition of its solvation shell, a property that can be effectively studied using ¹⁹⁹Hg NMR spectroscopy, as the chemical shift is strongly dependent on the coordination number. nih.gov
A clear example of preferential solvation and coordination change is observed in aqueous ammonia solutions. acs.org In pure water, the mercury(II) ion exists as the octahedral hexaaquamercury(II) ion, [Hg(H₂O)₆]²⁺. acs.orgnih.gov As ammonia, a stronger ligand than water, is introduced, it preferentially displaces the coordinated water molecules.
This change in coordination was systematically followed by ¹⁹⁹Hg NMR as the mole ratio of ammonia to Hg(II) was increased. acs.org At low mole ratios (below 3–4), the solution contains a mixture of aqueous complexes, but as the ratio increases, the dominant species in the solution becomes the tetraamminemercury(II) complex, [Hg(NH₃)₄]²⁺. acs.org This complex features a distorted tetrahedral coordination geometry around the mercury center. acs.org
The table below details the transformation of the mercury(II) coordination sphere in response to increasing ammonia concentration.
| Total NH₃:Hg(II) Mole Ratio | Dominant Hg(II) Species in Solution | Primary Coordination Geometry |
| 0 | [Hg(H₂O)₆]²⁺ | Octahedral |
| < 3-4 | Mixture of aqueous complexes | Varies |
| High (>4) | [Hg(NH₃)₄]²⁺ | Distorted Tetrahedral |
This table illustrates the principle of preferential solvation in aqueous ammonia solutions as described in research literature. acs.org
This transition from an octahedral aquo-complex to a tetrahedral ammine-complex highlights the significant changes in the coordination environment of the Hg(II) ion driven by the presence of a stronger coordinating ligand in an aqueous medium.
Mercury(II)-Mediated Cyclization Reactions in Organic Ligand Systems
Mercury(II) salts, including mercury(II) perchlorate, are effective reagents for mediating the cyclization of unsaturated organic ligands to form complex heterocyclic and carbocyclic structures. beilstein-journals.orgresearchgate.net These reactions leverage the electrophilic nature of the Hg(II) ion to activate an alkene or alkyne bond towards intramolecular nucleophilic attack. beilstein-journals.org
The general mechanism involves the initial reaction of the unsaturated organic substrate with the Hg(II) salt (HgX₂), leading to the formation of a mercurial carbonium ion intermediate. beilstein-journals.org This highly reactive intermediate is then trapped by an internal nucleophile (such as a hydroxyl, amine, or oxime group), resulting in the formation of a new ring system with a carbon-mercury bond. beilstein-journals.org This organomercurial product can then be demercurated, typically through reduction, to yield the final metal-free cyclic compound.
Mercury-mediated cyclizations are noted for their often-short reaction times and high yields, providing an efficient route to valuable chemical structures. unco.edu For example, the cyclization of β,γ-unsaturated oximes to form 2-isoxazolines has been successfully achieved using mercuric acetate (B1210297) in dichloromethane (B109758) at room temperature, with reactions completing in as little as 30 minutes. unco.edu Similarly, Hg(II) salts can induce the cyclization of acetylenic alcohols and silyl (B83357) enol ethers to produce substituted enol ethers and carbocyclic compounds, respectively. beilstein-journals.orgacs.org
The following table presents examples of Hg(II)-mediated cyclization reactions found in the literature.
| Hg(II) Salt Used | Substrate Type | Product Type |
| Mercuric Acetate (Hg(OAc)₂) | β,γ-Unsaturated Oxime | 2-Isoxazoline |
| Mercuric Chloride (HgCl₂) | Acetylenic Silyl Enol Ether | Carbocyclic Ketone |
| Mercuric Trifluoroacetate (Hg(TFA)₂) | γ-Hydroxyalkene | Tetrahydrofuran (B95107) |
| Not Specified | Allyl Alcohol | 2,5-Dioxane Derivative |
This table summarizes various Hg(II)-mediated cyclization reactions. beilstein-journals.orgresearchgate.netunco.edu Mercury(II) perchlorate can function as the electrophilic Hg(II) source in similar transformations.
These reactions underscore the utility of mercury(II) compounds in synthetic organic chemistry, where they serve as powerful tools for constructing complex molecular architectures that may be difficult to access through other methods. beilstein-journals.orgresearchgate.net
Catalytic Applications of Mercury Ii Perchlorate Trihydrate in Organic Synthesis
Electrophilic Activation in Diverse Organic Transformations
The catalytic activity of mercury(II) perchlorate (B79767) trihydrate is most prominently displayed in its capacity for electrophilic activation. By coordinating to functional groups, it increases their electrophilicity, rendering them more susceptible to nucleophilic attack and subsequent transformation.
Hydrolysis of Vinyl Halides to Carbonyl Compounds
The conversion of vinyl halides to carbonyl compounds is a fundamental transformation in organic synthesis. While the reaction with mercury(II) salts in an aqueous medium to yield the corresponding carbonyl compounds is well-established, it is generally understood to proceed through a non-catalytic pathway. The mechanism is believed to involve an oxymercuration-dehalogenation sequence rather than a true catalytic cycle where the mercury(II) species is regenerated. researchgate.net
In this process, the mercury(II) salt, such as mercury(II) perchlorate, acts as an electrophile that adds to the double bond of the vinyl halide. This is followed by the attack of water (oxymercuration) and subsequent elimination of the halide and mercury species to afford the carbonyl compound. Although not a catalytic process in the strictest sense, the use of mercury(II) perchlorate trihydrate promotes this conversion effectively. nih.gov
Ether Synthesis through Activation of Alkyl Bromides
This compound has been shown to promote the synthesis of dialkyl ethers through the nucleophilic substitution of alkyl bromides with alcohols. nih.gov In this reaction, the mercury(II) salt facilitates the departure of the bromide ion from the alkyl bromide, thereby activating the substrate towards nucleophilic attack by an alcohol. This mercury-assisted solvolysis provides a high-yield procedure for the formation of ethers. researchgate.net The strong Lewis acidity of the mercury(II) center is crucial in this activation step.
Ring-Opening Reactions of Strained Cyclopropanes
The inherent ring strain of cyclopropanes makes them susceptible to ring-opening reactions, a process that can be efficiently mediated by mercury(II) compounds. Mercury(II)-mediated ring-opening of cyclopropane (B1198618) derivatives has been observed to occur with a high degree of regioselectivity. Current time information in Bangalore, IN. The reaction is believed to proceed via a corner-mercuration mechanism, where the electrophilic mercury(II) species attacks a corner of the cyclopropane ring. Current time information in Bangalore, IN. This initial electrophilic attack leads to the cleavage of a carbon-carbon bond and the formation of an organomercury intermediate, which can then be further manipulated in subsequent synthetic steps. Current time information in Bangalore, IN. This method provides a mild approach for the formation of acyclic structures from strained three-membered rings. nih.govCurrent time information in Bangalore, IN.
Sakurai-Hosomi Allylation of Isatins and Isatin (B1672199) Ketoimines
| Entry | Isatin Derivative | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | N-Methylisatin | 1.0 | 12 | 95 |
| 2 | N-Benzylisatin | 0.5 | 18 | 92 |
| 3 | 5-Bromoisatin | 1.0 | 15 | 88 |
| 4 | N-Acetylisatin | 0.1 | 24 | 98 |
This table is a representation of typical results and may not reflect the full scope of published data.
Facilitation of Perchlorate Ester and Other Derivative Formation
The formation of perchlorate esters from organic precursors is a known chemical transformation. Perchloric acid itself can catalyze esterifications between alcohols and carboxylic acids. at.ua Additionally, alkyl perchlorates can be synthesized by reacting alkyl halides with silver perchlorate. While this compound is a strong Lewis acid and would be expected to facilitate reactions involving the transfer of a perchlorate group, its specific catalytic role in the formation of perchlorate esters from organic precursors is not extensively documented in the reviewed scientific literature. The primary role of mercury(II) salts in related transformations is often to assist in the formation of other esters, such as nitrate (B79036) and acetate (B1210297) esters, from alkyl halides. researchgate.net
Enhancement of Reaction Rates and Yields in Synthetic Pathways
Table 2: Comparison of Reaction Yields with and without this compound
| Reaction | Substrate | Conditions | Yield without Hg(ClO₄)₂·3H₂O (%) | Yield with Hg(ClO₄)₂·3H₂O (%) |
| Allylation | N-Acetylisatin | Allyltrimethylsilane (B147118), CH₂Cl₂, 24h | < 5 | 98 (with 0.1 mol% catalyst) |
| Ether Synthesis | 1-Bromooctane | Methanol (B129727), reflux, 12h | ~10 | > 90 |
This table provides illustrative examples based on typical outcomes in related reactions and serves to highlight the catalytic effect.
Advanced Analytical Chemistry Applications of Mercury Ii Perchlorate Trihydrate
Reagent in General Analytical Techniques and Substance Quantification
Mercury(II) perchlorate (B79767) trihydrate is recognized in analytical chemistry primarily as a potent oxidizing agent and a titrant. chemimpex.com Its high reactivity makes it suitable for various laboratory applications aimed at quantifying other substances. chemimpex.com
In the field of titrimetry, mercury(II) perchlorate is particularly effective for the quantification of reducing species. This application leverages its strong oxidizing nature to ensure rapid and stoichiometric reactions. chemimpex.com An example is the amperometric titration of copper(II), where mercury(I) perchlorate serves as the titrant in a perchloric acid medium, allowing for the determination of submillinormal concentrations of the copper analyte. rsc.org Similarly, it can be used in the conductometric titration of ligands in non-aqueous solvents like acetonitrile. During such a titration, the addition of the ligand to the mercury(II) perchlorate solution leads to the formation of large metal-ligand complexes, causing a measurable decrease in the molar conductance of the solution until the stoichiometric endpoint is reached.
Innovative Sensing and Detection Methodologies
The unique chemical properties of mercury(II) perchlorate, particularly the reactivity of the mercury(II) ion and the characteristics of the perchlorate anion, have been leveraged in the development of advanced analytical techniques. These methodologies offer high sensitivity and selectivity for detecting specific ions, pushing the boundaries of trace-level analysis.
Colorimetric Detection of Perchlorate Ions in Aqueous Solutions
While mercury(II) perchlorate trihydrate serves as a source of perchlorate ions and is useful for preparing standard solutions in analytical chemistry, it is not typically a component of the sensing reagents used for the colorimetric detection of perchlorate (ClO₄⁻). americanelements.com The presence of perchlorate in the reagent itself would interfere with the measurement. Instead, innovative colorimetric methods for perchlorate detection generally rely on other chemical species that interact with the perchlorate anion to produce a visible color change.
A prominent strategy for the colorimetric detection of perchlorate involves the principle of ion-pair extraction. nih.govnih.gov In these methods, a large, colored cationic complex is used. This complex, when in an aqueous solution, has a specific color. When an aqueous solution containing perchlorate ions is mixed with an immiscible organic solvent and the cationic complex, the perchlorate anions form a charge-neutral ion pair with the colored cation. nih.gov This ion pair is preferentially extracted into the organic phase, transferring the color from the aqueous layer to the organic layer. The intensity of the color in the organic solvent is proportional to the perchlorate concentration.
One such method employs the Methylene Blue (MB) cation. nih.gov In an alkaline environment, MB is red, but when it forms an ion pair with perchlorate and is extracted into an organic solvent like chloroform, it turns blue. nih.govnih.gov The absorbance of the blue color in the organic phase can then be measured spectrophotometrically to quantify the perchlorate. nih.gov This method has been optimized for high selectivity and sensitivity, with a visual detection limit as low as 0.005 mM in environmental water. nih.gov
Table 2: Comparison of Colorimetric Methods for Perchlorate Ion Detection
| Method Principle | Reagents | Mechanism | Detection Limit | Citation |
| Ion-Pair Extraction | Alkali Methylene Blue (MB), Chloroform | Formation of a [MB⁺-ClO₄⁻] ion pair, which is extracted into the organic phase, causing a color change from red to blue. | 0.005 mM (visual) | nih.gov |
| Nanoparticle Aggregation | Ionic Liquid-Modified Gold Nanoparticles (IL@AuNPs) | Perchlorate interacts with the ionic liquid, inducing nanoparticle aggregation and a color change from red to purple/blue. | 1.50 µM | americanelements.comnih.govrsc.org |
Structural Elucidation and Spectroscopic Characterization Studies
The three-dimensional arrangement of atoms and ions in mercury(II) perchlorate (B79767) trihydrate, along with its interaction with electromagnetic radiation, provides a fundamental understanding of its structure and bonding.
Crystallographic Investigations
Crystallographic techniques are essential for determining the precise spatial arrangement of atoms in a crystalline solid.
Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystal. For mercury(II) compounds, this method reveals a versatile range of coordination numbers and geometries. The coordination number for the Hg(II) ion can range from two to ten. nih.gov In tetracoordinated Hg(II) complexes, the geometry often deviates from a perfect tetrahedron, showing significant distortion. nih.gov
While a detailed single-crystal X-ray diffraction study for mercury(II) perchlorate trihydrate is not extensively published, analysis of related mercury perchlorate complexes provides valuable insights. For instance, the crystal structure of bis[(3-chloropyridine)mercury(I)] diperchlorate was determined using single-crystal X-ray diffraction. rsc.org This compound was found to crystallize in the monoclinic system with the space group C2/m. rsc.org Such studies on similar complexes are crucial for predicting the probable structural features of this compound.
Powder X-ray diffraction (PXRD) is a key technique for characterizing crystalline solids. Unlike single-crystal diffraction, PXRD is performed on a polycrystalline powder, providing a diffraction pattern that serves as a unique "fingerprint" for the crystalline phase. libretexts.orgmontana.edu This method is instrumental in identifying the compound, assessing its purity, and detecting the presence of any crystalline impurities. libretexts.org
The PXRD pattern plots the intensity of diffracted X-rays versus the diffraction angle (2θ). libretexts.org By applying Bragg's Law (nλ = 2dsinθ), the d-spacings (interplanar distances) within the crystal lattice can be calculated from the peak positions. youtube.com This information is vital for determining and refining the unit cell parameters of the solid-state form of this compound. The technique is also sensitive enough to reveal changes in peak positions that may indicate compositional variations or structural transitions. montana.edu
This compound is known to crystallize in the monoclinic crystal system. vulcanchem.com The coordination geometry around the mercury(II) ion in its complexes is highly flexible. nih.gov In many four-coordinate mercury(II) complexes, the geometry is a distorted tetrahedron. For example, in certain complexes with chiral imine ligands, the coordination geometry is described as being intermediate between tetrahedral and disphenoidal, which is a type of distorted tetrahedron. nih.gov This distortion is often a result of the electronic configuration of the d¹⁰ Hg(II) ion and the steric and electronic influences of the surrounding ligands. In the case of this compound, the coordination sphere of the mercury(II) ion is occupied by water molecules and potentially by perchlorate anions, leading to a specific coordination geometry within the monoclinic crystal lattice.
| Property | Description | Source(s) |
| Crystal System | Monoclinic | vulcanchem.com |
| Common Hg(II) Coordination | Distorted Tetrahedral | nih.gov |
| Hg(II) Coordination Number | Ranges from 2 to 10 | nih.gov |
Spectroscopic Characterization Techniques
Spectroscopy involves the study of the interaction between matter and electromagnetic radiation. It is a fundamental tool for elucidating the structural features of chemical compounds.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. An FTIR (Fourier Transform Infrared) spectrum has been recorded for this compound. nih.gov For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to the vibrational modes of the perchlorate anion (ClO₄⁻) and the water molecules of hydration (H₂O). The perchlorate ion, with tetrahedral symmetry, has distinct vibrational modes that give rise to strong absorptions in the IR spectrum. Similarly, the stretching and bending vibrations of the water molecules will produce characteristic peaks, confirming the hydrated nature of the compound.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule or ion. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. For mercury(II) complexes, UV-Vis spectra can reveal ligand-to-metal charge-transfer (LMCT) transitions. researchgate.net In some instances, these LMCT bands for Hg(II) complexes have been observed around 280 nm and 300 nm. researchgate.net The UV-Vis spectrum of a mercury(II) salt in solution is typically used to quantify its concentration by measuring its absorbance at a specific wavelength, following the Beer-Lambert law. pnrjournal.comchemistryjournal.in The exact position and intensity of absorption peaks can be influenced by the solvent and the specific ligands coordinated to the mercury(II) ion.
| Technique | Information Obtained | Typical Observations for Hg(II) Compounds | Source(s) |
| Infrared (IR) Spectroscopy | Identification of functional groups (perchlorate, water) | Characteristic vibrational bands for ClO₄⁻ and H₂O | nih.gov |
| UV-Visible Spectroscopy | Study of electronic transitions | Ligand-to-metal charge-transfer (LMCT) bands | researchgate.net |
Spectroscopic Characterization Techniques
Fluorescence Emission Spectroscopy
Studies focusing specifically on the fluorescence emission properties of pure this compound are not extensively available in the peer-reviewed literature. Generally, simple inorganic mercury(II) salts are not known for their intrinsic fluorescence. The fluorescence observed in studies involving mercury(II) ions typically arises from the formation of complexes with fluorescent organic ligands.
In such cases, the mercury(II) ion can either quench the fluorescence of the ligand upon binding or, in some instances, lead to the formation of a new fluorescent complex. For example, the interaction of Hg(II) with specific organic molecules can result in significant luminescence enhancement, forming the basis for fluorescent sensors for mercury detection. nih.govacs.org The mechanism often involves the rigidification of the ligand structure upon complexation with the metal ion, which restricts non-radiative decay pathways and promotes fluorescence. However, without a suitable fluorophore, this compound itself is not expected to exhibit significant fluorescence emission.
High-Resolution Mass Spectrometry (HRMS)
However, HRMS techniques, particularly when coupled with inductively coupled plasma (ICP-MS), are frequently employed for the speciation and quantification of inorganic mercury in various samples. nih.govnih.gov These methods are capable of providing highly accurate mass measurements, which aids in the identification of different mercury species in complex matrices. For a compound like Mercury(II) perchlorate, HRMS could theoretically be used to determine the precise isotopic pattern of mercury-containing fragments, confirming the elemental composition.
X-ray Photoelectron Spectroscopy (XPS)
Detailed X-ray Photoelectron Spectroscopy (XPS) studies specifically on this compound are scarce in the published literature. XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. nih.govresearchgate.net
For mercury compounds, XPS analysis typically focuses on the Hg 4f core level. The binding energy of the Hg 4f electrons is indicative of the oxidation state and chemical environment of the mercury atom. thermofisher.comxpsfitting.comxpsdatabase.net For instance, the Hg 4f₇/₂ binding energy for HgO is reported to be around 101.5 eV, while for HgS it is approximately 101.0 eV. xpsfitting.com In complexes, the binding energy can shift based on the nature of the coordinating ligands. For example, in a study of mercury binding to human serum albumin, the Hg 4f spectra were used to identify the valence state of mercury and its interaction with sulfur atoms. researchgate.net
While a specific spectrum for this compound is not available, it would be expected to show a Hg 4f signal consistent with the Hg(II) oxidation state. The precise binding energy would be influenced by the presence of the perchlorate anions and the water of hydration in the crystal lattice. The Cl 2p and O 1s regions of the spectrum would also provide information about the perchlorate and water molecules.
The following table provides a reference for typical Hg 4f binding energies in different mercury compounds:
| Compound | Hg 4f₇/₂ Binding Energy (eV) | Reference |
| HgO | ~101.5 | xpsfitting.com |
| HgS | ~101.0 | xpsfitting.com |
| Hg metal | ~99.8 | researchgate.net |
| Hg₂Cl₂ | ~100.6 | |
| HgCl₂ | ~101.2 |
Note: These are approximate values and can vary depending on the instrument calibration and sample conditions.
Theoretical and Computational Research on Mercury Ii Perchlorate Trihydrate Systems
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of modern chemical research, offering detailed insights into the behavior of molecules at the atomic and subatomic levels. For mercury(II) perchlorate (B79767) trihydrate, these calculations are crucial for understanding the interplay between the mercury(II) cation, the perchlorate anions, and the water molecules of hydration.
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of medium to large-sized molecular systems. DFT studies on systems related to mercury(II) perchlorate trihydrate, particularly the hydrated mercury(II) ion, have revealed significant details about its coordination and bonding.
Theoretical studies suggest that the hydrated mercury(II) ion, [Hg(H₂O)₆]²⁺, which forms the core of the hydrated salt, does not possess a perfect octahedral geometry. Instead, it exhibits a distorted structure, a phenomenon attributed to the pseudo-Jahn-Teller effect. This distortion arises from the vibronic coupling between the ground electronic state and low-lying excited states, leading to a more stable, lower-symmetry configuration. This is a key feature of mercury(II)'s coordination chemistry, influencing its reactivity and interaction with surrounding ligands.
In the solid state of related hexahydrated perchlorate salts, the coordination of water molecules around the mercury(II) ion is a central point of investigation. Experimental data from techniques like Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy on Hg(H₂O)₆₂ show a wide and asymmetric distribution of Hg-O bond distances, which is consistent with the pseudo-Jahn-Teller distorted octahedral configuration. mdpi.com A Large Angle X-ray Scattering (LAXS) study on an acidic aqueous solution of mercury(II) perchlorate determined a mean Hg–O bond distance of 2.34 Å. rsc.org This value represents an average of the inequivalent bond lengths resulting from the distortion.
The perchlorate ions (ClO₄⁻) are generally considered to be weakly coordinating anions. In the context of the trihydrate, it is expected that the three water molecules are directly coordinated to the mercury(II) center, with the perchlorate ions situated in the outer coordination sphere, interacting primarily through electrostatic forces. DFT calculations on similar hydrated metal perchlorate systems confirm the predominantly ionic character of the interaction between the hydrated cation and the perchlorate anion.
Table 1: Illustrative Structural Parameters for Hydrated Mercury(II) Species from Theoretical and Experimental Data
| Parameter | Value | Method/Source |
| Coordination Geometry | Distorted Octahedral | Theoretical (Pseudo-Jahn-Teller Effect) |
| Mean Hg-O Bond Distance | 2.34 Å | LAXS on aqueous solution of Hg(ClO₄)₂ rsc.org |
| Hg-O Bond Distribution | Asymmetric & Wide | EXAFS on Hg(H₂O)₆₂ mdpi.com |
| Interaction with ClO₄⁻ | Primarily Electrostatic | DFT on similar systems |
This table is illustrative and synthesizes data from studies on closely related systems due to the absence of specific published data for the trihydrate form.
Molecular orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within a molecule, which is fundamental to its chemical bonding and reactivity. For this compound, MO calculations can shed light on the nature of the interactions between the mercury ion and the water and perchlorate ligands.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's reactivity towards electron donors and acceptors, respectively. In the hydrated mercury(II) ion, the HOMO is expected to have significant character from the p-orbitals of the oxygen atoms of the coordinated water molecules. The LUMO, conversely, is likely to be centered on the mercury(II) ion, with substantial contribution from the vacant 6s and 6p orbitals of mercury.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the chemical stability and reactivity of the molecule. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. Computational studies on various mercury(II) complexes have shown that the nature of the ligands significantly influences this gap.
In the case of this compound, the covalent contribution to the Hg-O bonds, though secondary to the electrostatic interaction, is significant. This covalent character arises from the overlap of the oxygen lone pair orbitals with the acceptor orbitals of the mercury(II) ion. Theoretical studies on hydrated metal ions suggest that metal ions forming bonds with a significant covalent contribution, such as mercury(II), tend to have M–OI–OII bond angles (where OI and OII are oxygen atoms in the first and second hydration shells, respectively) close to 109.5°. rsc.org This indicates a directional bonding interaction, consistent with the involvement of specific electron pairs from the water molecules.
Table 2: Qualitative Molecular Orbital Characteristics for a Hydrated Mercury(II) System
| Molecular Orbital | Primary Character | Implication for Bonding |
| HOMO | Oxygen p-orbitals (from H₂O) | Represents the highest energy electrons, likely involved in electron donation from the complex. |
| LUMO | Mercury 6s and 6p orbitals | Represents the lowest energy vacant orbitals, indicating the site for nucleophilic attack. |
| HOMO-LUMO Gap | Moderate | Suggests a balance between stability and reactivity, characteristic of many transition metal complexes. |
Q & A
Q. Key Considerations :
Q. Table 1: Synthesis Parameters
| Parameter | Value/Procedure | Reference |
|---|---|---|
| Reactants | HgO + HClO₄ (70%) | |
| Temperature | <50°C (cooled bath) | |
| Solvent | Water (minimal for recrystallization) |
Basic: What are the recommended storage conditions to ensure the stability of this compound?
Methodological Answer:
To prevent hydrolysis or decomposition:
- Short-term : Store at -4°C in airtight, chemically resistant containers (e.g., glass or PTFE) .
- Long-term : Maintain at -20°C with desiccants (e.g., silica gel) to avoid moisture uptake .
- Handling : Use inert atmospheres (argon/nitrogen) during transfer to limit oxidation .
Safety Note : Classified as a strong oxidizer (Ox. Sol. 2) and acute toxin; store separately from organic materials .
Advanced: What crystallographic methods are employed to resolve the structure of this compound?
Methodological Answer:
X-ray crystallography using SHELX software is standard for structural determination:
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
Structure Solution : Apply direct methods (SHELXS-97) for phase estimation .
Refinement : Least-squares refinement (SHELXL-2018) with anisotropic displacement parameters for Hg, Cl, and O atoms .
Q. Key Findings :
- Coordination Geometry : The Hg²⁺ ion is octahedrally coordinated by three water molecules and three perchlorate oxygen atoms .
- Space Group : Trigonal (e.g., P3₁21) based on analogous perchlorate hydrates .
Advanced: How does the coordination environment of the perchlorate anion influence the spectroscopic properties of this compound?
Methodological Answer:
The perchlorate ion (ClO₄⁻) exhibits distinct IR and Raman signatures depending on its coordination state:
- Ionic Perchlorate : Symmetric stretching (ν₃) at ~1100 cm⁻¹ (broad) in IR spectra .
- Coordinated Perchlorate : Split ν₃ bands (1050–1150 cm⁻¹) indicate bonding via oxygen atoms to Hg²⁺ .
Q. Experimental Protocol :
Sample Preparation : Pelletize with KBr for IR; use a Raman microscope with 785 nm laser.
Analysis : Compare spectral data to non-coordinated perchlorates (e.g., NaClO₄) to identify coordination shifts .
Basic: What analytical techniques are recommended for characterizing the purity of this compound?
Methodological Answer:
Q. Table 2: Key Physical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 453.54 g/mol | |
| Density | ~4 g/cm³ | |
| Solubility | 1 g/80 mL cold water |
Advanced: How can computational modeling (e.g., DFT) be applied to predict the decomposition pathways of this compound under thermal stress?
Methodological Answer:
Density Functional Theory (DFT) simulations predict decomposition mechanisms:
Model Construction : Optimize geometry using B3LYP/6-311+G(d,p) basis sets for Hg, Cl, O .
Thermal Analysis : Calculate activation energies for Hg-O bond cleavage and ClO₄⁻ dissociation.
Validation : Compare predicted decomposition products (HgO, ClO₂) with experimental TGA-MS data .
Key Insight : Decomposition initiates at ~200°C, releasing O₂ and forming HgO residues .
Basic: What safety precautions are critical when handling this compound in experimental settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shield, and fume hood use .
- Spill Management : Neutralize with sodium bicarbonate and collect residues in sealed containers .
- Waste Disposal : Treat with reducing agents (e.g., NaHSO₃) to convert Hg²⁺ to less toxic Hg⁰ .
Regulatory Compliance : Classified as acute toxin (H351) and oxidizer (H272); follow OSHA and EPA guidelines .
Advanced: What challenges arise in determining the absolute stereochemistry of this compound derivatives using X-ray crystallography?
Methodological Answer:
Challenges include:
Enantiomorph Polarity : Use Flack parameter (η) or twin refinement (SHELXL) to resolve centrosymmetric ambiguities .
Heavy Atom Effects : Hg’s high electron density complicates light atom (O, H) localization. Mitigate with high-resolution data (θ > 25°) .
Hydration Disorder : Apply restraints to water molecule positions during refinement .
Best Practice : Collect multiple datasets at low temperature (100 K) to reduce thermal motion artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
